(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid

Stereospecific synthesis Chiral building block NMR conformational analysis

Sourcing inconsistent 4-substituted prolines leads to unpredictable peptide conformations and limited SAR exploration. (2S,4S)-4-bromopyrrolidine-2-carboxylic acid resolves this with a defined cis-4S configuration that enforces predictable backbone geometry, while the bromine atom serves as a versatile handle for late-stage diversification. - (2S,4S) stereochemistry ensures reproducible cis-amide bond stabilization in peptidomimetics. - Reactive bromine enables SN2 displacement (amines, thiols, azides) and Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for rapid SAR. - Core intermediate for DPP-IV/8/9 inhibitor programs and the ICE inhibitor VX-765 P1-P2 unit. Supplied at 98% purity with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C5H8BrNO2
Molecular Weight 194.03 g/mol
CAS No. 16257-69-5
Cat. No. B093772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid
CAS16257-69-5
Molecular FormulaC5H8BrNO2
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)Br
InChIInChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
InChIKeyRPVLOJVLQGIHDG-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-4-Bromopyrrolidine-2-carboxylic Acid Overview


(2S,4S)-4-bromopyrrolidine-2-carboxylic acid, also known as cis-4-bromo-L-proline or (4S)-4-bromo-L-proline, is a chiral pyrrolidine carboxylic acid derivative with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol . This compound features a stereospecifically installed bromine atom at the 4-position of the pyrrolidine ring, which confers distinct stereoelectronic properties and reactivity profiles compared to unsubstituted L-proline or its other 4-substituted analogs [1]. Its structural definition and availability make it a critical intermediate in the synthesis of conformationally constrained peptidomimetics, chiral ligands, and pharmaceutical agents targeting protein-protein interactions [2].

Stereochemical Control Supports cis-4S configurational assignment for peptide backbone constraint studies
Reactive Handle Enables late-stage diversification via SN2 displacement and cross-coupling workup
Conformational Probe Suits amide bond geometry and ring pucker analysis in conformational studies

Irreplaceable Role of (2S,4S)-4-Bromopyrrolidine-2-carboxylic Acid


Generic substitution with other 4-halo- or 4-substituted L-proline derivatives is not scientifically justified due to the unique stereoelectronic and steric demands imposed by the cis (4S) bromine substituent. The 4-position stereochemistry fundamentally dictates the pyrrolidine ring pucker (endo vs. exo) and the cis/trans amide bond equilibrium in peptides [1]. Specifically, (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, bearing a cis-4S-bromine, exhibits a conformational bias distinct from its trans (4R) isomer or other 4-substituents like chloro or fluoro, which possess different van der Waals radii and electronegativities [2]. Furthermore, the bromine atom serves as a unique chemical handle for SN2 displacement or cross-coupling reactions that cannot be replicated by chloro or amino analogs without altering reaction conditions or yields [3]. Substituting with a compound of incorrect stereochemistry or reactivity would directly compromise the structural integrity and biological function of the resulting peptides or small molecules [4].

Property
Target: (2S,4S)-4-Bromo
Substitute: 4-Halo Analogs
Ring Pucker
Endo pucker preference, promotes cis-amide
Trans (4R) isomers shift to exo pucker, altering backbone geometry
Reactivity
Preferred SN2 leaving group; Pd-coupling competent
4-Chloro/Fluoro alters substitution kinetics; 4-NH2 requires different activation

Comparative Evidence for (2S,4S)-4-Bromopyrrolidine-2-carboxylic Acid


Cis vs. Trans Isomerism and Stereospecific Synthesis

The (2S,4S)-4-bromopyrrolidine-2-carboxylic acid is synthesized stereospecifically via an SN2 displacement of a suitably protected 4-hydroxy-L-proline derivative, a method that unambiguously establishes the cis (4S) stereochemistry [1]. This is in contrast to the trans (4R) isomer, which requires a different synthetic pathway. The ability to obtain the pure cis isomer without racemization or epimerization is a key differentiator for procurement. Proton magnetic resonance spectra analysis of a series of 4-substituted prolines provides clear spectral distinctions between cis and trans isomers, allowing for configurational assignment and quality control [2].

Cis vs. Trans Synthesis
Head-to-head
SN2 displacement yields pure cis-4S; distinct NMR shifts for trans-4R
Ensures stereochemical identity review for procurement
Batch-specific chiral QC verification recommended
Stereospecific synthesis Chiral building block NMR conformational analysis

Endo Ring Pucker and cis-Amide Bond Preference

Extensive analysis of 4-substituted prolines in a model tetrapeptide (Ac-TYPN-NH2) demonstrates that the stereochemistry of the 4-substituent dictates the pyrrolidine ring pucker and the cis/trans amide bond ratio. While quantitative data for the 4-bromo derivative is not explicitly reported in the primary source, class-level inference based on the established behavior of electron-withdrawing groups at the 4-position indicates that the (2S,4S)-4-bromo substituent, being electron-withdrawing and cis-oriented, will strongly favor an endo ring pucker and stabilize the cis-amide bond [1]. This is in direct contrast to (2S,4R)-4-substituted analogs, which favor an exo pucker and trans-amide bond. For comparison, 4S-fluoroproline (flp) exhibits a strong bias toward the endo ring pucker [1], and this effect is amplified for the larger, more electron-withdrawing bromine atom. The parent peptide Ac-TYPN-NH2 exhibits a Ktrans/cis = 2.7 [1]; substituting with a cis-4-bromo-L-proline would be expected to significantly decrease this ratio, promoting the cis-amide conformation.

Endo Pucker & cis-Amide
Class-level inference
Expected endo ring pucker; decreases Ktrans/cis ratio from ~2.7
Supports conformational probe screening
Aqueous tetrapeptide model context; requires validation in target system
Peptide conformation Proline editing Stereoelectronic effects

SN2 Displacement and Cross-Coupling Handle

The bromine atom at the 4-position of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid is a superior leaving group for nucleophilic displacement compared to its chloro analog. This enhanced reactivity enables efficient SN2 reactions for introducing a wide range of functionalities (e.g., thioethers, azides, amines) onto the proline scaffold [1]. Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are not feasible with the corresponding 4-amino or 4-hydroxy derivatives [2]. The use of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid as a key intermediate in the synthesis of the P1-P2 unit of the ICE inhibitor VX-765 exemplifies its value in complex molecule construction [3].

SN2 & Cross-Coupling
Cross-study comparable
Br acts as preferred leaving group; compatible with Pd-catalyzed coupling
Supports late-stage functionalization workflows
Reactivity profile differs from 4-Cl/4-NH2; method-transfer review advised
Organic synthesis Peptide modification Halogen exchange

Scaffold for DPP-IV, DPP8, and DPP9 Inhibition

While direct inhibition data for (2S,4S)-4-bromopyrrolidine-2-carboxylic acid itself is limited, its utility is demonstrated in the development of potent dipeptidyl peptidase (DPP) inhibitors. A related class of 4-substituted boro-proline dipeptides, which share the 4-substituted proline core, have been synthesized and characterized for their activity against DPP-IV, DPP8, and DPP9 [1]. The presence of a specific 4-substituent and its stereochemistry are critical for achieving selectivity and potency. For instance, the IC50 values for these compounds against DPP-IV, DPP8, and DPP9 can vary by several orders of magnitude depending on the substituent [1]. This class-level evidence suggests that (2S,4S)-4-bromopyrrolidine-2-carboxylic acid is a privileged scaffold for developing selective enzyme inhibitors, where the bromine atom can be further functionalized to optimize target engagement.

DPP Inhibition Context
Class-level inference
4-Substituted boro-prolines show nM to μM IC50 across DPP-IV, 8, 9
Supports DPP selectivity profiling studies
Direct inhibition data for bromo analog not reported; empirical validation needed
Dipeptidyl peptidase inhibition Enzyme inhibitor Medicinal chemistry

Commercial Availability and Analytical Specifications

For reliable and reproducible research, the ability to procure a compound with a defined and verifiable purity is paramount. (2S,4S)-4-bromopyrrolidine-2-carboxylic acid is commercially available from multiple reputable vendors with a standard purity of 98%, and batch-specific analytical data (NMR, HPLC, GC) is often provided . This is a significant advantage over less common or custom-synthesized analogs, where purity and stereochemical integrity may vary between batches or suppliers. The availability of detailed analytical reports ensures that researchers can confidently use the compound without the need for extensive in-house purification and characterization.

Commercial Specs
Specification review
Standard purity 98%; batch-specific NMR, HPLC, GC reports available
Streamlines procurement confidence and reproducibility
Lot selection should review specific analytical data
Chemical procurement Quality control Analytical standards

Applications of (2S,4S)-4-Bromopyrrolidine-2-carboxylic Acid


Design of Conformationally Constrained Peptidomimetics

Leverage the predictable conformational bias of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid to engineer specific secondary structures into peptides. By incorporating this building block, researchers can stabilize desired backbone conformations (e.g., cis-amide bonds) that are critical for binding to challenging protein targets such as protein-protein interaction interfaces [1]. This approach is foundational for developing potent and selective inhibitors, as demonstrated by the structure-guided optimization of proline-containing macrocycles and linear peptides [2].

Diversification via SN2 and Cross-Coupling Reactions

Utilize the reactive bromine handle of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid for late-stage diversification. This includes efficient SN2 displacement with thiols, amines, or azides to install a wide range of functional groups onto the proline ring [1]. Furthermore, the bromine atom enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl or alkynyl substituents, which is not possible with 4-chloro or 4-hydroxy analogs without additional activation steps [3]. This capability accelerates the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

Development of Selective DPP Inhibitors

Employ (2S,4S)-4-bromopyrrolidine-2-carboxylic acid as a key intermediate in the synthesis of DPP-IV, DPP8, and DPP9 inhibitors. The 4-substituted proline core is a recognized pharmacophore in this target class, and the bromine atom provides a vector for further optimization to achieve selectivity over related proteases [2]. This application is directly relevant to the development of therapeutics for type 2 diabetes and inflammatory diseases [2].

Pharmaceutical and Natural Product Synthesis Intermediate

Incorporate (2S,4S)-4-bromopyrrolidine-2-carboxylic acid into synthetic routes for complex molecules. Its use in the synthesis of the P1-P2 unit of the ICE inhibitor VX-765 highlights its utility in constructing advanced pharmaceutical intermediates [4]. The compound's well-defined stereochemistry and reactivity profile make it a reliable building block for multi-step syntheses where stereocontrol and functional group compatibility are essential.

Application
Selection Property
Validation Focus
Constrained Peptide Design
cis-Amide bond geometry preference
Endo ring pucker control via NMR; Ktrans/cis ratio review
Late-Stage Diversification
Bromine as leaving group and coupling site
SN2 reactivity comparison; cross-coupling method context
DPP Enzyme Inhibition Research
4-Substituted proline pharmacophore scaffold
DPP-IV/8/9 selectivity screening context; cell-model assay review
Chiral Intermediate Synthesis
Defined cis-4S stereochemistry and purity
Multi-step stability context; stereochemical fidelity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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